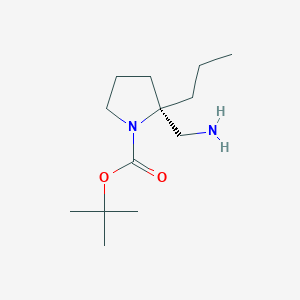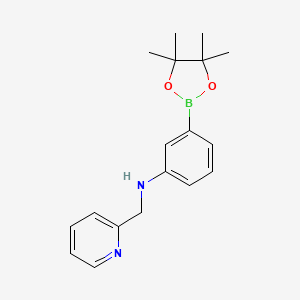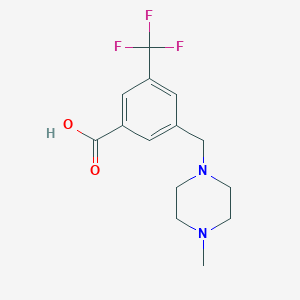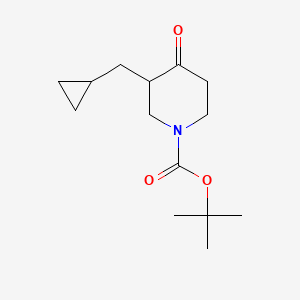
tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
This compound is likely a derivative of pyrrolidine, which is a cyclic secondary amine. The tert-butyl group is a bulky alkyl group, and the carboxylate group is a common functional group in organic chemistry that can participate in various reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the five-membered pyrrolidine ring, the bulky tert-butyl group, and the polar carboxylate group .Chemical Reactions Analysis
The tert-butyl group in this compound could exhibit unique reactivity patterns due to its crowded nature . The carboxylate group can participate in various reactions, including esterification and amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate group could make the compound polar and capable of participating in hydrogen bonding .Applications De Recherche Scientifique
Synthesis of N-Boc-Protected Anilines
The tert-butyl carbamate group is pivotal in the synthesis of N-Boc-protected anilines. This protection strategy is essential in synthetic organic chemistry, as it allows for the selective manipulation of amino groups during complex molecule construction. The Boc group serves as a temporary shield during reactions that might otherwise affect the amine functionality .
Creation of Tetrasubstituted Pyrroles
This compound is utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Such pyrroles are valuable intermediates in pharmaceutical research and development, as they can be further elaborated into a variety of bioactive molecules .
Palladium-Catalyzed Reactions
In palladium-catalyzed reactions, the tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate serves as a source of protection for amines. The Boc group is stable under the conditions required for palladium catalysis, making it an indispensable tool for chemists working on cross-coupling reactions .
Flow Microreactor Systems
The direct introduction of the tert-butoxycarbonyl group into various organic compounds has been achieved using flow microreactor systems. This method is noted for its efficiency, versatility, and sustainability, offering a more advantageous approach compared to traditional batch processes .
Chemical Transformations
The tert-butyl group is known for its unique reactivity pattern, which is exploited in various chemical transformations. Its steric bulk can influence the outcome of reactions, making it a valuable moiety for inducing selectivity and specificity in synthetic routes .
Biological Implications
Beyond synthetic applications, the tert-butyl group has relevance in biological contexts. It plays a role in biosynthetic pathways and biodegradation processes. Understanding its behavior in these settings can inform the design of biomimetic compounds and the development of biologically active substances .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-7-13(10-14)8-6-9-15(13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZPXOEANKHEL-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@]1(CCCN1C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1408160.png)







![1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408169.png)




